2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one
Description
Properties
CAS No. |
142248-78-0 |
|---|---|
Molecular Formula |
C50H84O4 |
Molecular Weight |
749.2 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C50H84O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-53-47-39-35-45(36-40-47)49(51)50(52)46-37-41-48(42-38-46)54-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,49,51H,3-34,43-44H2,1-2H3 |
InChI Key |
REHJZPRJITWAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Alkylation Protocol
Reagents :
- 4-Hydroxybenzaldehyde
- Octadecyl chloride (1.2 eq)
- Potassium carbonate (2.5 eq)
- Tetrabutylammonium iodide (0.1 eq, phase-transfer catalyst)
- Methyl isoamyl ketone (solvent)
Procedure :
- Reflux reagents at 145°C for 16 hours under nitrogen.
- Cool, filter to remove salts, and strip solvent under vacuum.
- Recrystallize crude product from acetone/methanol (1:3) with activated clay.
Yield : 57–59% (purified product).
Characterization :
- ¹H-NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.82–7.78 (d, 2H, Ar-H), 6.97–6.93 (d, 2H, Ar-H), 4.05 (t, 2H, OCH₂), 1.75 (m, 2H, CH₂), 1.25 (m, 30H, CH₂), 0.88 (t, 3H, CH₃).
- Melting Point : 68–70°C.
Benzoin Condensation Methods
The condensation of two 4-octadecyloxybenzaldehyde molecules is catalyzed by systems enabling umpolung reactivity to form the α-hydroxy ketone backbone.
N-Heterocyclic Carbene (NHC)-Catalyzed Condensation
Catalyst : N,N-Dimethylbenzimidazolium iodide (20 mol%)
Base : NaOH (1 eq)
Solvent : 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
Conditions : 80°C, 5–8 hours.
Procedure :
- Dissolve catalyst and base in ionic liquid.
- Add 4-octadecyloxybenzaldehyde (8 mmol) and stir under nitrogen.
- Extract with diethyl ether, dry (Na₂SO₄), and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Yield : 78–83%.
Advantages : High yields, recyclable ionic liquid.
Limitations : Requires specialized solvents and anhydrous conditions.
Thiamine-Mediated Condensation
Catalyst : Thiamine hydrochloride (vitamin B₁, 10 mol%)
Base : NaOH (1.5 eq)
Solvent : Ethanol/water (3:1)
Conditions : Reflux, 7 days.
Procedure :
- Dissolve thiamine in NaOH solution, add aldehyde.
- Reflux with vigorous stirring.
- Acidify with HCl, extract with dichloromethane, and recrystallize from ethanol.
Yield : 62–65%.
Advantages : Non-toxic, cost-effective.
Limitations : Prolonged reaction time.
Comparative Analysis of Methods
| Parameter | NHC/Ionic Liquid | Thiamine |
|---|---|---|
| Catalyst Cost | High | Low |
| Reaction Time | 5–8 hours | 7 days |
| Yield | 78–83% | 62–65% |
| Solvent Recyclability | Yes | No |
| Scalability | Moderate | Limited |
Purification Challenges and Solutions
The product’s high molecular weight (749.2 g/mol) and lipophilic chains necessitate specialized purification:
- Recrystallization : Use mixed solvents (e.g., acetone/methanol) to balance solubility.
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to resolve byproducts.
- Characterization :
Industrial-Scale Considerations
- Catalyst Recovery : NHC catalysts immobilized on polymers (e.g., poly(4-vinylNHC)) enable >95% yield over 7 cycles.
- Waste Reduction : Alkyl chloride use minimizes bromide waste compared to bromide precursors.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituents, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a hydroxyl group and two phenyl rings substituted with octadecyloxy groups, which contribute to its unique properties. The molecular formula is C28H46O3, indicating a relatively high molecular weight that influences its solubility and reactivity.
A. Drug Delivery Systems
The compound's amphiphilic nature allows it to be used in drug delivery systems, where it can form micelles or liposomes that encapsulate hydrophobic drugs. This property enhances the bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations.
Case Study: Micellar Systems
A study demonstrated the effectiveness of using 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one in forming stable micelles for the delivery of anticancer agents. The results indicated improved solubility and sustained release profiles compared to conventional formulations.
Organic Synthesis Applications
A. Syntheses of Complex Molecules
This compound serves as an intermediate in various organic syntheses, particularly in the production of complex organic molecules such as dyes and pharmaceuticals. Its functional groups allow for versatile reactions including esterification and etherification.
| Reaction Type | Example Reaction |
|---|---|
| Esterification | Formation of esters with carboxylic acids |
| Etherification | Synthesis of ethers from alcohols |
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ethanone moieties play a crucial role in its reactivity and binding to specific targets. Pathways involved may include enzymatic reactions and interactions with cellular components .
Comparison with Similar Compounds
Substituent Effects: Alkoxy Chain Length
The compound most structurally analogous to the target molecule is 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one (p-Anisoin) (C₁₆H₁₆O₄, average mass 272.300) . Key differences include:
- Substituent length : p-Anisoin has methoxy (OCH₃) groups, whereas the target compound features octadecyloxy (OC₁₈H₃₇) chains.
- Hydrophobicity: The C₁₈ chains in the target molecule drastically enhance hydrophobicity compared to p-Anisoin, reducing solubility in polar solvents like water or methanol.
- Thermal properties : Longer alkyl chains typically lower melting points due to increased molecular flexibility, though crystallinity from chain packing may counteract this. For example, a chloromethyl-substituted analog (1f in ) exhibits a melting point of 137.3–138.5°C , suggesting that bulky substituents can stabilize crystalline phases.
Table 1: Substituent-Driven Property Comparison
*Estimated based on structural formula.
Functional Group Variations
The target compound shares a hydroxyl-ketone backbone with p-Anisoin but differs from sulfanylidene-containing analogs like 1-(4-(tert-butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1d) . Sulfanylidene groups introduce distinct electronic effects:
- Reactivity : Sulfur-based substituents (e.g., in 1d–1i) enable unique catalytic and coordination properties, as demonstrated in ruthenium(II)-catalyzed reactions .
- Electronic structure : Sulfanylidene groups alter conjugation and redox behavior compared to hydroxyl-ketone systems, impacting applications in catalysis or materials science.
Aromatic Ring Modifications
Thiophene-based analogs like 2-Hydroxy-1,2-bis(thiophen-2-yl)ethan-1-one (2,2'-Thenoin) exhibit divergent properties due to sulfur’s electronegativity and aromaticity:
- Electronic effects : Thiophene rings enhance π-conjugation and stability under oxidative conditions compared to phenyl groups.
- Applications : Thiophene derivatives are prioritized in optoelectronics and pharmaceuticals, whereas long alkyl chains (as in the target compound) favor surfactant or polymer-stabilizer roles.
Biological Activity
2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one, a compound notable for its structural features and potential biological activities, is gaining attention in pharmacological research. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is , with a molecular weight of approximately 749.218 g/mol. The compound features two phenolic groups linked via a hydroxyethyl bridge, with long octadecyloxy chains that enhance its lipophilicity, potentially affecting its biological interactions.
1. Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The long alkyl chains in 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one may enhance its membrane permeability and interaction with lipid peroxidation processes.
Case Study 1: AChE Inhibition
In a comparative analysis of related phenolic compounds, those with similar structures demonstrated significant inhibition of AChE. The compound's structural motifs suggest it could also function as an AChE inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of phenolic derivatives. Compounds with similar long-chain alkoxy substituents exhibited enhanced antibacterial properties against various pathogens. This suggests that 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one may possess similar antimicrobial efficacy due to its hydrophobic nature aiding in membrane disruption of bacterial cells.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
